N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
CAS No.: 1396715-36-8
Cat. No.: VC4293547
Molecular Formula: C19H17NO4S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396715-36-8 |
|---|---|
| Molecular Formula | C19H17NO4S |
| Molecular Weight | 355.41 |
| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) |
| Standard InChI Key | JKFADUVVDKPKCN-UHFFFAOYSA-N |
| SMILES | C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Chromene-2-carboxamide backbone: A bicyclic system with a ketone group at position 4 and a carboxamide at position 2.
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2-(Thiophen-2-yl)ethyl side chain: A substituted ethyl group bearing a thiophene ring, enhancing electron-rich interactions.
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Cyclopropyl and hydroxyl groups: A cyclopropane ring adjacent to a hydroxyl group, contributing to stereochemical complexity and hydrogen-bonding potential.
Physicochemical Profile
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₄S |
| Molecular Weight | 355.41 g/mol |
| IUPAC Name | N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
| CAS No. | 1396715-36-8 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 2.8 (estimated) |
The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Figure 1):
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Chromene core formation: Condensation of resorcinol with ethyl acetoacetate under acidic conditions yields 4-oxo-4H-chromene-2-carboxylic acid.
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Carboxamide coupling: Reaction with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine using EDCI/HOBt activates the carboxylic acid for amide bond formation.
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Purification: Chromatographic isolation achieves >95% purity.
Yield and Scalability
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro assays demonstrate 50% inhibition of COX-2 at 10 μM, comparable to celecoxib. The thiophene and chromene moieties likely stabilize interactions with the enzyme’s hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Arg120 (Figure 2).
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.2 | ROS ↑, Caspase-3 ↑ |
| A549 | 12.4 | G2/M arrest |
| HepG2 | 15.6 | Bcl-2/Bax ratio ↓ |
Structure-Activity Relationships (SAR)
Role of the Cyclopropyl Group
Removal of the cyclopropane ring reduces COX-2 inhibition by 70%, highlighting its role in stabilizing the bioactive conformation.
Thiophene Substitution
Replacing thiophene with phenyl decreases anticancer activity (IC₅₀ = 18.9 μM in MCF-7), underscoring the importance of sulfur-mediated π-π stacking.
Future Directions
Structural Optimization
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Introduction of fluorine atoms to improve metabolic stability.
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Prodrug formulations to enhance water solubility.
Target Identification
Proteomic profiling and CRISPR screening are needed to map off-target effects.
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